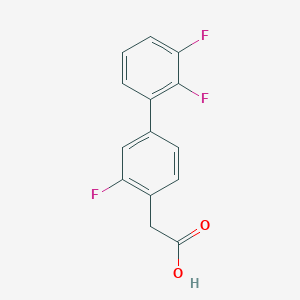

3,2',3'-Trifluorobiphenyl-4-acetic acid

Description

Properties

Molecular Formula |

C14H9F3O2 |

|---|---|

Molecular Weight |

266.21 g/mol |

IUPAC Name |

2-[4-(2,3-difluorophenyl)-2-fluorophenyl]acetic acid |

InChI |

InChI=1S/C14H9F3O2/c15-11-3-1-2-10(14(11)17)8-4-5-9(7-13(18)19)12(16)6-8/h1-6H,7H2,(H,18,19) |

InChI Key |

LMCMKAIUZRPPAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3,2’,3’-Trifluorobiphenyl-4-acetic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts to form carbon-carbon bonds . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 3,2’,3’-Trifluorobiphenyl-4-acetic acid may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and reduce costs. For instance, the use of more stable and readily available boron reagents can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,2’,3’-Trifluorobiphenyl-4-acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hyd

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,2',3'-trifluorobiphenyl-4-acetic acid and related fluorinated biphenyl or phenylacetic acid derivatives:

Key Observations:

- Fluorine Substitution: The trifluorobiphenyl scaffold in the target compound likely confers greater metabolic stability and lipophilicity compared to mono-fluorinated analogs like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid .

- Acidity : The acetic acid moiety common to all compounds suggests comparable pKa values (~3–4), but electron-withdrawing fluorine atoms may slightly increase acidity in the trifluorobiphenyl derivative .

Anti-Inflammatory Activity

- Ansaid® (2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid) : A clinically validated COX-2 inhibitor with potent anti-inflammatory and analgesic effects. The α-methyl group enhances metabolic stability but may reduce solubility .

- This compound : While direct data are unavailable, the trifluorobiphenyl structure may improve COX-2 selectivity over COX-1 compared to Ansaid®, as seen in other fluorinated NSAIDs .

Metabolic Stability

- The bis(trifluoromethyl) analog (CAS 1261887-31-3) exhibits prolonged half-life in vitro due to fluorine-induced resistance to oxidative metabolism . This suggests similar advantages for the trifluorobiphenyl derivative.

Solubility and Bioavailability

- The hydroxymethyl-substituted biphenyl acetic acid (CAS 176212-50-3) demonstrates higher aqueous solubility than the target compound, attributed to its polar hydroxymethyl group .

- The thiazole-containing analog (CAS 794554-74-8) shows moderate solubility but enhanced membrane permeability due to the sulfur heteroatom .

Q & A

Q. What synthetic methodologies are effective for producing 3,2',3'-Trifluorobiphenyl-4-acetic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling reactions using trifluoromethylated biphenyl precursors. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl halides and boronic acids under palladium catalysis can construct the biphenyl backbone . Optimization includes controlling temperature (e.g., 0–6°C for intermediates ), using anhydrous conditions to avoid hydrolysis, and stoichiometric tuning of reagents. Post-synthesis, purification via reverse-phase HPLC (≥95% purity thresholds ) ensures high yields.

Q. Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F and ¹H NMR identify fluorination patterns and aromatic proton environments, though trifluoromethyl groups may cause signal splitting challenges .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight ([M+H]+ or [M-H]- ions) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemical ambiguities if crystalline derivatives are obtainable .

- HPLC : Validates purity (≥97.0% ) and monitors degradation products under stress conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR signal splitting) for fluorinated analogs be resolved?

Methodological Answer: Discrepancies often stem from dynamic rotational barriers or solvent effects. Strategies include:

- Variable-Temperature NMR : Assesses conformational stability by observing signal coalescence at elevated temperatures .

- Computational Modeling : Density Functional Theory (DFT) predicts expected chemical shifts and coupling constants, aiding spectral interpretation .

- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 2-(2,4,5-trifluorophenyl)acetic acid ) to validate assignments.

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound in neuroprotection studies?

Methodological Answer:

- In Vitro Assays : Use SH-SY5Y neuronal cells to measure oxidative stress markers (e.g., ROS levels via fluorescence probes) under standardized protocols .

- Dose-Response Curves : Establish EC₅₀ values for neuroprotective effects, comparing against non-fluorinated analogs to isolate fluorine’s electronic contributions .

- Control Groups : Include trifluoroacetic acid (TFA) controls to rule out nonspecific effects from residual fluorinated byproducts .

Q. How do fluorination patterns influence the compound’s pharmacokinetic properties, and what computational tools can predict metabolic stability?

Methodological Answer:

- Lipophilicity (logP) : Fluorine’s electron-withdrawing effects reduce logP, measured via shake-flask methods .

- Metabolic Modeling : Software like GastroPlus simulates hepatic clearance using cytochrome P450 binding affinities derived from molecular docking .

- DFT Simulations : Predict oxidation sites by analyzing electron density maps at carboxylate and aromatic regions .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., neuroprotective EC₅₀ values ) using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Identify outliers by comparing assay conditions (e.g., cell line viability thresholds ).

- Machine Learning : Train classifiers on structural descriptors (e.g., fluorine position, steric bulk) to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.